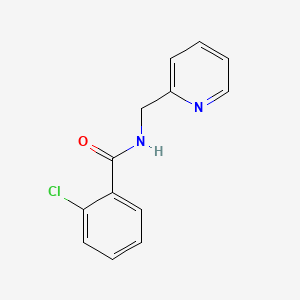
2-chloro-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 . It is a derivative of benzamide .
Synthesis Analysis
The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide under air .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives have been studied, providing insights into the orientation of pyridine and benzene rings in these molecules, which is crucial for understanding their chemical behavior and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Substituted benzamides, including variants of N-(pyridin-2-ylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), playing a significant role in angiogenesis and cancer research (Borzilleri et al., 2006).
Intramolecular Hydrogen Bonding Patterns
Research indicates that N-(pyridin-2-ylmethyl) benzamide exhibits unique intramolecular hydrogen bonding patterns, which are crucial for the stability and reactivity of these compounds in various chemical reactions (Du, Jiang, & Li, 2009).
Luminescence and Stimuli-responsive Properties
Pyridyl substituted benzamides demonstrate luminescent properties and respond to multiple stimuli. These characteristics are essential for developing new materials in the fields of photophysics and materials science (Srivastava et al., 2017).
Synthesis and Chemical Properties
Research on the synthesis of related compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide explores the effects of various reaction conditions on product yield, contributing to the field of synthetic chemistry (Dian, 2010).
Directing Group for C-H Bond Amination
The use of pyridin-2-yl derivatives as directing groups for C-H bond amination mediated by cupric acetate has been discovered, highlighting their role in facilitating selective organic transformations (Zhao et al., 2017).
KCNQ2/Q3 Potassium Channel Openers
N-pyridyl benzamide derivatives have been identified as openers of KCNQ2/Q3 potassium channels, which are relevant in the treatment of epilepsy and pain (Amato et al., 2011).
Metabolism in Pharmacology
Studies on the metabolic fate of similar compounds in animals provide valuable information on drug metabolism, which is crucial for drug development (Yue et al., 2011).
Carbonylative Synthesis of Phthalimides
The carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides, using cobalt catalysis, has been developed, highlighting applications in organic synthesis (Fu, Ying, & Wu, 2019).
Cytotoxic Activity of Derivatives
The synthesis of N-(pyridin-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, with significant cytotoxicity against certain cancer cell lines, shows the potential of these compounds in cancer therapy (Adhami et al., 2014).
Eigenschaften
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXMLNIPBUIQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2811135.png)

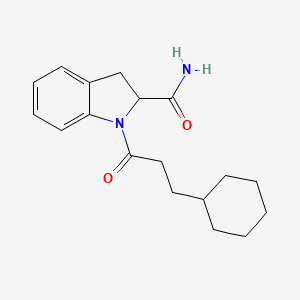
![Pyrazolo[1,5-a]pyridin-4-ylmethanamine](/img/structure/B2811140.png)
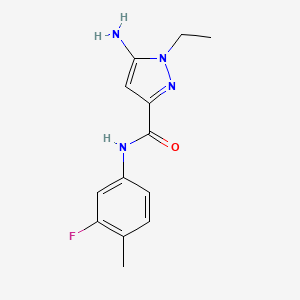
![Methyl 3-({[4-(4-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2811143.png)
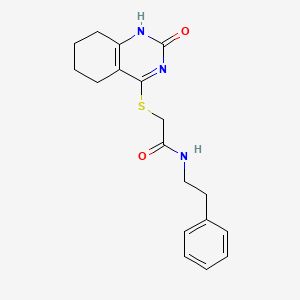
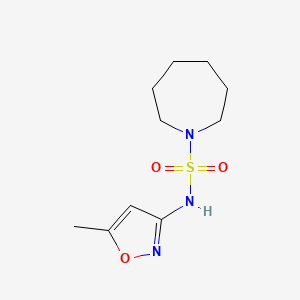

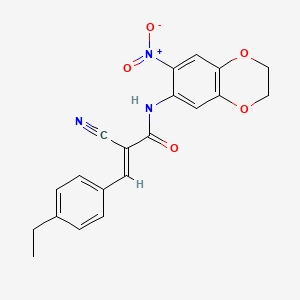
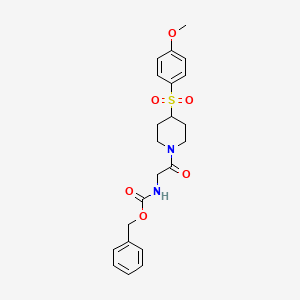

![5-[(2,4-Dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2811156.png)
![Methyl 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2811157.png)